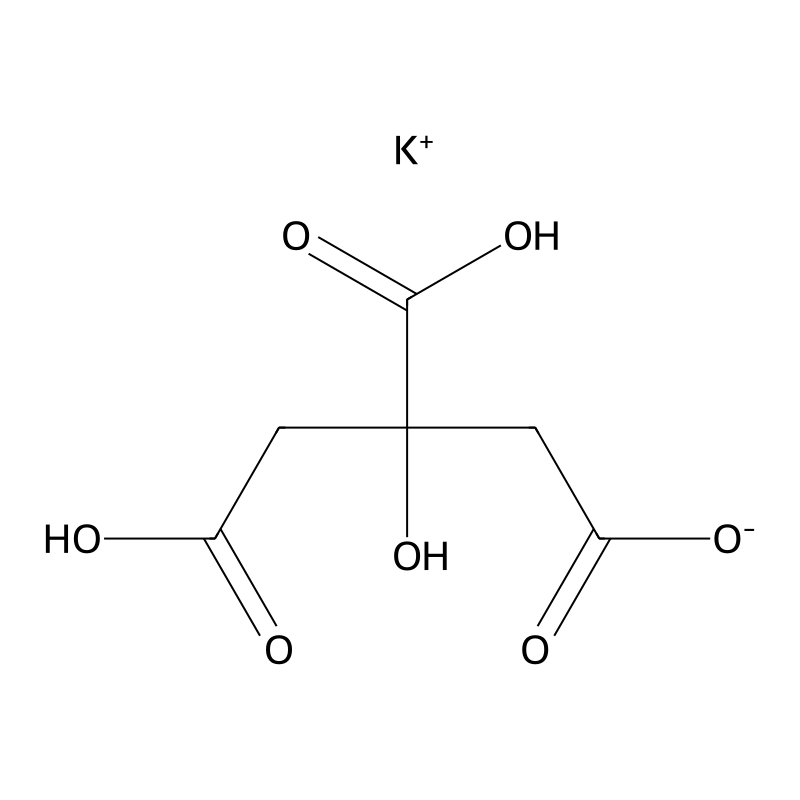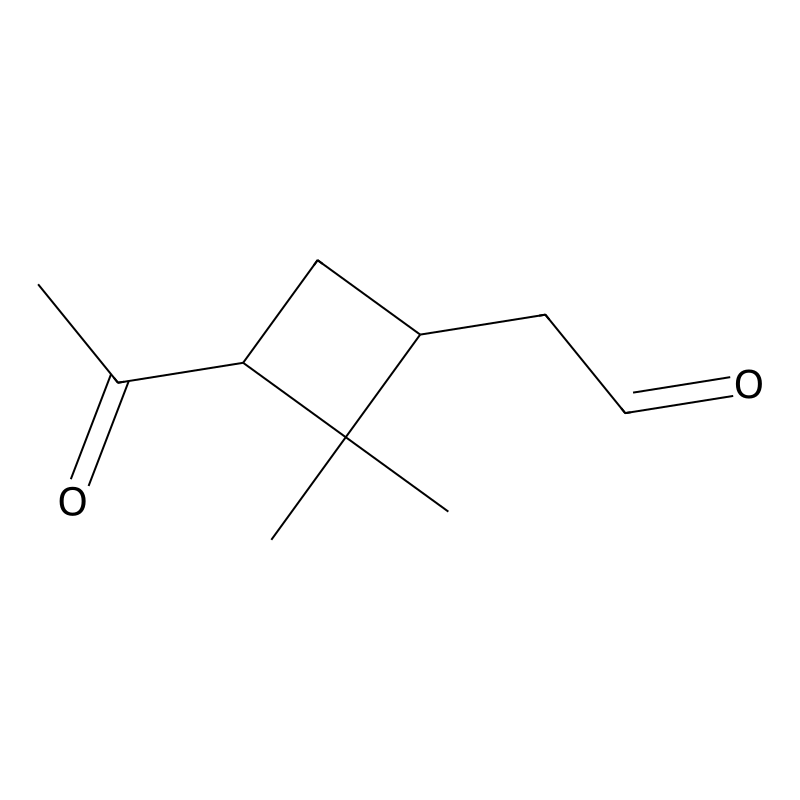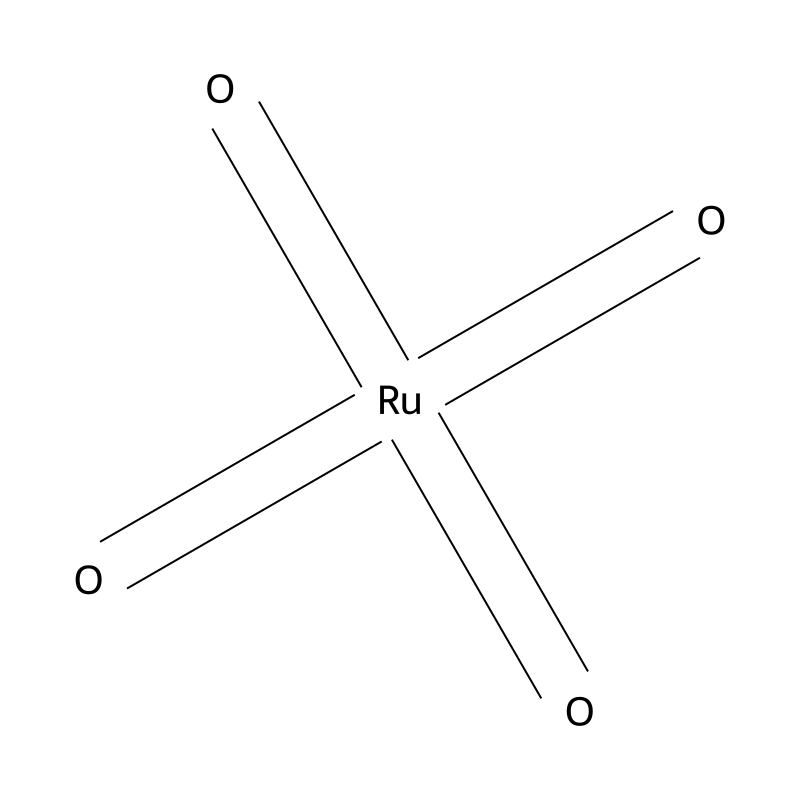Potassium dihydrogen citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Crystal Growth and Property Measurements
Medical and Pharmaceutical Applications
Specific Scientific Field: Medicine and Pharmacy
Summary of the Application: KDC is used in medical and pharmaceutical applications for the treatment of kidney stones, gout, and acidosis caused by kidney disease . It is also used in research experiments related to the treatment of osteoporosis .
Methods of Application or Experimental Procedures: KDC is typically administered orally in the form of a pill or solution . The dosage and frequency of administration depend on the specific condition being treated .
Results or Outcomes: It has been found that KDC increases bone density, thereby potentially offering a treatment for osteoporosis .
Food Industry
Specific Scientific Field: Food Science
Methods of Application or Experimental Procedures: KDC is added to food products during the manufacturing process to regulate acidity .
Results or Outcomes: The use of KDC in food products helps to maintain the desired pH level, thereby improving the taste and preserving the shelf life .
Renal Function
Specific Scientific Field: Nephrology
Summary of the Application: KDC is used as an alkalizing agent in renal function . It is used to manage renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones .
Methods of Application or Experimental Procedures: KDC is typically administered orally in the form of a pill or solution . The dosage and frequency of administration depend on the specific condition being treated .
Results or Outcomes: KDC has been found to be effective in managing renal tubular acidosis and preventing the formation of kidney stones .
Yeast Food
Summary of the Application: In the food industry, KDC is used as a yeast food . It provides essential nutrients to yeast, promoting its growth and activity .
Methods of Application or Experimental Procedures: KDC is added to yeast during the fermentation process .
Results or Outcomes: The use of KDC in yeast food helps to enhance the fermentation process, thereby improving the quality of the final product .
Buffering Agent
Specific Scientific Field: Chemistry
Summary of the Application: KDC is used as a buffering agent . It helps to maintain a stable pH in a solution, preventing changes in acidity or alkalinity .
Methods of Application or Experimental Procedures: KDC is added to a solution where a stable pH is required .
Results or Outcomes: The use of KDC as a buffering agent helps to maintain the desired pH level, thereby improving the stability of the solution .
Potassium dihydrogen citrate is a chemical compound with the formula C₆H₇KO₇. It appears as odorless, transparent crystals or a white powder, and is hygroscopic in nature. This compound is primarily known for its role as a buffering agent, chelating agent, and alkalizing agent, particularly in renal function. It is also recognized for its potential to increase bone density, making it relevant in osteoporosis research .
Additionally, it can undergo esterification reactions with alcohols under acidic conditions, yielding citrate esters. Its ability to act as a chelating agent allows it to form complexes with metal ions, which can be useful in various applications including food preservation and pharmaceuticals .
In biological contexts, potassium dihydrogen citrate serves multiple functions:
- Renal Alkalization: It helps manage urinary pH levels, beneficial for patients with certain kidney disorders.
- Bone Health: Research indicates that it may enhance bone density, thus being investigated for its role in osteoporosis treatment .
- Metabolic Effects: It may influence metabolic pathways by modulating citrate levels in the body, which can affect energy production and fat metabolism .
Potassium dihydrogen citrate can be synthesized through various methods:
- Neutralization Reaction:
- Citric acid reacts with potassium hydroxide or potassium carbonate.
- The reaction typically proceeds as follows:
- Extraction from Natural Sources:
- It can also be extracted from citrus fruits where citric acid naturally occurs.
- Crystallization:
Potassium dihydrogen citrate has diverse applications across several fields:
- Food Industry: Used as a food additive (INS No. 332(i)), it acts as a buffering agent and flavoring agent in various food products .
- Pharmaceuticals: Utilized in formulations for managing urinary conditions and improving renal function.
- Research: Employed in studies related to bone health and metabolic processes.
- Agriculture: Acts as a chelating agent to improve nutrient availability in soil .
Research on potassium dihydrogen citrate has highlighted its interactions with various substances:
- Metal Ions: It forms stable complexes with divalent metal ions like calcium and magnesium, which can enhance nutrient absorption.
- Drugs: Interaction studies indicate that it may alter the bioavailability of certain medications by affecting gastrointestinal pH levels.
These interactions underscore its importance in both therapeutic and nutritional contexts .
Potassium dihydrogen citrate shares similarities with several other compounds, particularly those derived from citric acid. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Unique Features |
|---|---|---|
| Sodium citrate | C₆H₅NaO₇ | Sodium salt of citric acid; used mainly as an emulsifier. |
| Calcium citrate | C₁₃H₁₀CaO₆ | Calcium salt; often used as a calcium supplement. |
| Magnesium citrate | C₆H₆MgO₇ | Magnesium salt; commonly used for digestive health. |
| Citric acid | C₆H₈O₇ | Weak organic acid; serves as a natural preservative. |
Potassium dihydrogen citrate is unique due to its specific role in renal function and bone density enhancement, distinguishing it from other citrates that primarily serve different nutritional or preservative roles .
Potassium dihydrogen citrate is chemically defined as 2-hydroxypropane-1,2,3-tricarboxylic acid;potassium, a systematic name derived from its structural components. Common synonyms include:
- Monopotassium citrate
- Potassium citrate monobasic
- Citric acid monopotassium salt
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monopotassium salt
These names reflect its classification as a monobasic salt of citric acid, with one potassium ion replacing a hydrogen atom in the carboxylic acid group of citric acid.
Molecular Formula and Structural Representation
The compound’s molecular formula is C₆H₇KO₇, which can also be written as KH₂C₆H₅O₇** to emphasize its acid-base equilibrium. Structurally, it consists of:
- A central 2-hydroxypropane-1,2,3-tricarboxylic acid backbone
- Two protonated carboxylic acid groups (-COOH)
- One deprotonated carboxylate anion (-COO⁻)
- One potassium cation (K⁺) to balance the charge
The spatial arrangement is stabilized by hydrogen bonding between the hydroxyl group and adjacent carboxylate oxygen atoms, as inferred from crystallographic data.
| Structural Features | Description |
|---|---|
| Backbone | Propane-1,2,3-tricarboxylic acid with hydroxyl |
| Protonation State | Two -COOH groups, one -COO⁻ group |
| Counterion | K⁺ ion for charge neutralization |
| Key Functional Groups | -COOH, -COO⁻, -OH |
CAS Registry Number and Regulatory Classifications
Regulatory classifications include:
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Fabricated Metal Product Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:1): ACTIVE








